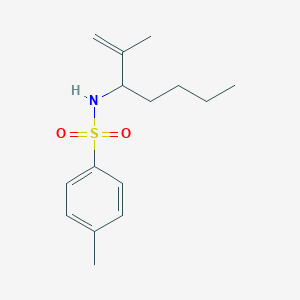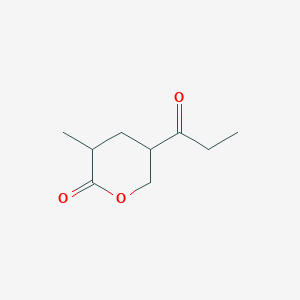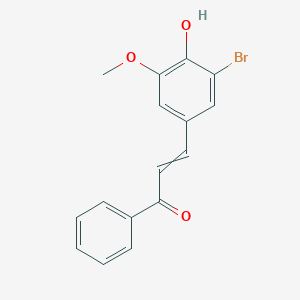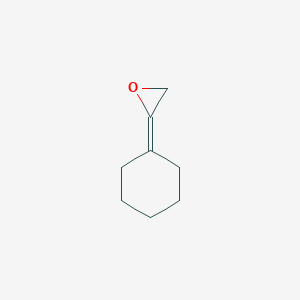![molecular formula C13H21ClO3 B14376981 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane CAS No. 89879-03-8](/img/structure/B14376981.png)
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[510]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include the formation of the bicyclic core followed by the introduction of the chloro and trimethoxyethylidene groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized versions of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, resulting in the formation of new compounds with different substituents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparison with Similar Compounds
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane can be compared with other bicyclic compounds such as:
8-(1-Methylethylidene)bicyclo[5.1.0]octane: Similar in structure but with different substituents, leading to variations in reactivity and applications
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant biological activity, often used in the synthesis of tropane alkaloids. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
89879-03-8 |
|---|---|
Molecular Formula |
C13H21ClO3 |
Molecular Weight |
260.75 g/mol |
IUPAC Name |
8-(1-chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane |
InChI |
InChI=1S/C13H21ClO3/c1-15-13(16-2,17-3)12(14)11-9-7-5-4-6-8-10(9)11/h9-10H,4-8H2,1-3H3 |
InChI Key |
JMOJPUSGUXLOKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=C1C2C1CCCCC2)Cl)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



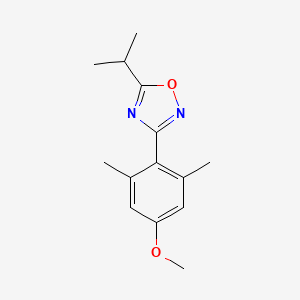
![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
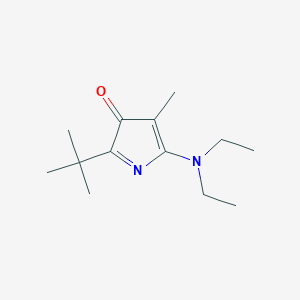
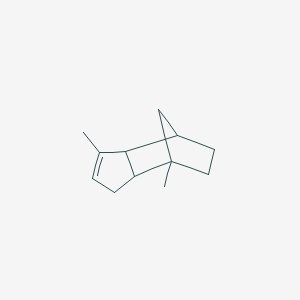
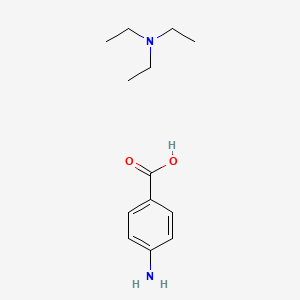
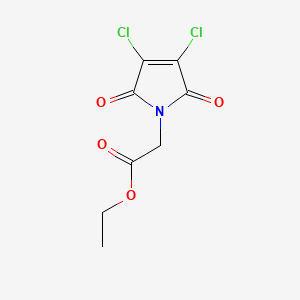
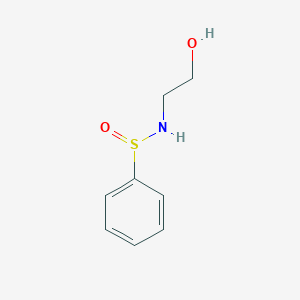
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)

